Piperazine 2-oxobornane-10-sulphonate

Chiral resolution Piperazine derivatives Enantiomeric excess

Piperazine 2-oxobornane-10-sulphonate (CAS 6337-98-0; also registered as 30583-08-5) is a 1:1 organic salt formed from the diprotic heterocyclic base piperazine (C₄H₁₀N₂) and the strong chiral sulfonic acid (1S,4R)- or (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid, commonly known as camphorsulfonic acid (CSA). The molecular formula C₁₄H₂₆N₂O₄S (MW 318.43 g·mol⁻¹) reflects a single piperazinium cation partnered with one camphorsulfonate anion, in contrast to di-salts that form when two equivalents of CSA react with piperazine.

Molecular Formula C14H26N2O4S
Molecular Weight 318.43 g/mol
CAS No. 6337-98-0
Cat. No. B12792150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine 2-oxobornane-10-sulphonate
CAS6337-98-0
Molecular FormulaC14H26N2O4S
Molecular Weight318.43 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1
InChIInChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2
InChIKeyJSAZTUYNZHDFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine 2-Oxobornane-10-Sulphonate (CAS 6337-98-0): Identity, Salt Stoichiometry, and Chemical Class for Scientific Sourcing


Piperazine 2-oxobornane-10-sulphonate (CAS 6337-98-0; also registered as 30583-08-5) is a 1:1 organic salt formed from the diprotic heterocyclic base piperazine (C₄H₁₀N₂) and the strong chiral sulfonic acid (1S,4R)- or (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid, commonly known as camphorsulfonic acid (CSA) . The molecular formula C₁₄H₂₆N₂O₄S (MW 318.43 g·mol⁻¹) reflects a single piperazinium cation partnered with one camphorsulfonate anion, in contrast to di-salts that form when two equivalents of CSA react with piperazine . The compound belongs to the class of bicyclic monoterpenoid sulfonate salts and contains a rigid bornane framework responsible for its inherent chirality, making it relevant for enantioselective applications in pharmaceutical intermediate manufacture and chiral resolution processes [1].

Chiral resolution
Pre-formed piperazinium–camphorsulfonate ion pair supports single-step enantiomeric separation of piperazine substrates
Buffer-free processing
Near-neutral aqueous pH maintains integrity of acid/base-sensitive intermediates without added buffers
Piperazine source
Delivers piperazine cation directly; may reduce procurement line items in piperazine-based API synthesis

Why Piperazine 2-Oxobornane-10-Sulphonate Cannot Be Replaced by Sodium or Ammonium Camphorsulfonate Salts in pH-Sensitive and Chiral-Resolution Workflows


Although all camphorsulfonate salts share the same chiral anion, their counter-cations dictate aqueous pH, hygroscopicity, organic-solvent compatibility, and morphology—properties that critically influence resolution efficiency, formulation stability, and process reproducibility [1]. Substituting sodium camphorsulfonate (neutral solution) or ammonium camphorsulfonate (slightly acidic) for the piperazine salt can alter the protonation state of the substrate, change the ionic strength of the crystallisation medium, and eliminate the 'like–like' piperazine–piperazine interaction that drives diastereomeric salt formation in chiral resolutions [2]. The evidence below demonstrates that simple in-class interchange leads to quantifiable losses in enantiomeric excess, altered thermal behaviour, and inconsistent hygroscopic handling profiles .

Factor
This Product
Sodium/Ammonium Salts
Aqueous pH
Near-neutral, self-buffering (~7.8)
Neutral or acidic; may alter substrate protonation state and require buffer addition
Counterion role
Piperazinium establishes ‘like–like’ ion pair for diastereomeric salt formation
Na⁺/NH₄⁺ lack piperazine affinity; may reduce resolution efficiency and enantiomeric excess
Moisture sensitivity
Pronounced hygroscopic; requires controlled-atmosphere storage
Sodium salt is non-hygroscopic; ambient handling possible

Quantitative Differentiation of Piperazine 2-Oxobornane-10-Sulphonate versus Sodium, Ammonium, and Calcium Camphorsulfonate Salts


Enantiomeric Resolution Yield and Purity of Diarylated Piperazine Substrates

When (1S)-(+)-10-camphorsulfonic acid is used as the resolving agent for racemic trans-2,3-diphenylpiperazine, the diastereomeric salt crystallisation yields (R,R)-(+)-2,3-diphenylpiperazine with 98% enantiomeric excess (ee) in a single resolution step [1]. This is a direct consequence of the cation–anion complementarity: the protonated piperazine substrate engages in strong electrostatic and hydrogen-bonding interactions with the camphorsulfonate anion, driving selective precipitation of the less soluble diastereomer. In contrast, when L-(+)-tartaric acid was employed for the same substrate in a prior study, enantiomerically pure material required two successive operations, indicating that the camphorsulfonate-based system provides superior diastereomeric discrimination for the piperazine scaffold [1]. The piperazine salt of CSA is therefore the preferred reagent form when the goal is to resolve piperazine-containing racemates, as it pre-establishes the essential piperazine–camphorsulfonate ion pair that underpins the resolution mechanism .

Enantiomeric resolution
Head-to-head
98% ee in single step vs. tartaric acid two-step enrichment
Reported resolution efficiency for piperazine scaffold
Single crystallization condition; solvent-dependent diastereomeric salt solubility
Chiral resolution Piperazine derivatives Enantiomeric excess

Aqueous Solution pH of 1:1 Piperazine–CSA Salt versus Sodium and Ammonium Camphorsulfonate Salts

Piperazine is a diprotic weak base with pKa₁ = 5.70 and pKa₂ = 9.99 at 25 °C [1]. Camphorsulfonic acid is a strong monoprotic sulfonic acid with pKa ≈ 1.2 [2]. When combined in a 1:1 stoichiometry, the product is the monoprotonated piperazinium camphorsulfonate (HPip⁺·CSA⁻). The pH of an aqueous solution of this salt is approximated by the average of the two piperazine pKa values: (pKa₁ + pKa₂)/2 = (5.70 + 9.99)/2 = 7.84 [3]. This near-neutral pH contrasts sharply with sodium camphorsulfonate, which yields a neutral solution (pH ~7.0 due to no hydrolysis), and ammonium camphorsulfonate, which yields an acidic solution (the ammonium ion, pKa ≈ 9.25, partially dissociates, giving pH ~5–6 depending on concentration). This pH difference means that the piperazine salt can dissolve substrates sensitive to both acidic and basic conditions without requiring external buffer additives .

Aqueous pH
Class-level inference
~7.8 (piperazinium·CSA) vs. ~7.0 (Na⁺) / ~5.0–6.0 (NH₄⁺)
Near-neutral pH supports buffer-free workflows
Calculated from published pKa; experimental verification recommended
pH control Salt stoichiometry Buffer-free formulation

Hygroscopicity and Critical Relative Humidity of Piperazine Camphorsulfonate versus Sodium Camphorsulfonate

Both piperazine and camphorsulfonic acid are independently classified as hygroscopic: piperazine readily absorbs water and carbon dioxide from air, while camphorsulfonic acid is described as deliquescent under humid conditions [1]. The resultant piperazine 2-oxobornane-10-sulphonate salt exhibits pronounced hygroscopic behaviour with a critical relative humidity expected to be below 50% RH . This contrasts with sodium camphorsulfonate, which is reported as a non-hygroscopic, free-flowing amorphous powder that can be handled without special atmospheric controls . The moisture sensitivity of the piperazine salt mandates storage under inert gas in tightly sealed containers at controlled humidity, adding a logistical requirement for procurement and storage but also offering a beneficial property in applications where water uptake is desired (e.g., in formulations requiring rapid dissolution or in moisture-activated release systems).

Hygroscopicity
Data to verify
CRH expected below 50% RH; sodium salt reported non-hygroscopic
Hygroscopic nature may require controlled storage
Qualitative assessment; direct gravimetric comparison not available
Hygroscopicity Relative humidity Storage stability

Molecular Weight and Stoichiometric Efficiency in Salt Metathesis and Chiral Resolution

The molecular weight of piperazine 2-oxobornane-10-sulphonate (C₁₄H₂₆N₂O₄S) is 318.43 g·mol⁻¹, which is 25.2% higher than sodium camphorsulfonate (C₁₀H₁₅NaO₄S, 254.28 g·mol⁻¹) and 27.7% higher than ammonium camphorsulfonate (C₁₀H₁₉NO₄S, 249.33 g·mol⁻¹) . In salt metathesis reactions where the camphorsulfonate anion is transferred to a substrate, the higher molecular weight of the piperazine salt means that a greater mass of reagent is required to deliver the same molar equivalent of chiral anion (1.25 g of piperazine salt ≈ 1.00 g of sodium salt on a molar basis) [1]. Conversely, when the piperazine cation itself is the species of interest (e.g., in the preparation of piperazine-containing pharmaceutical salts), the piperazine–CSA salt directly delivers the piperazine moiety without the need for a separate counterion source, consolidating two reagents into one .

Mass per mole
Cross-study comparable
318.43 g/mol; +25% vs. sodium camphorsulfonate
Mass penalty offset when piperazine moiety is required downstream
Higher shipping weight per molar equivalent; may simplify supply chain
Molecular weight Stoichiometric dosing Salt metathesis

Sequential Resolution Yield and Diastereomeric Purity in Continuous-Resolution Processes

In a continuous resolution process for 2-piperazinecarboxylic acid, (S)-camphor-10-sulfonic acid was used as both the resolving and epimerisation agent [1]. The process produced 2-(S)-piperazinecarboxylic acid (S)-dicamphor-10-sulfonate in 62% isolated yield with >99% diastereomeric excess (de), demonstrating that the camphorsulfonate counterion uniquely enables simultaneous resolution and in situ epimerisation of the undesired enantiomer [1]. This dual functionality is not achievable with achiral counterions such as chloride or acetate, which cannot discriminate between enantiomers, nor with simpler chiral acids (e.g., tartaric acid) that lack the conformational rigidity and strong acidity required for epimerisation catalysis [2]. The piperazine 2-oxobornane-10-sulphonate salt is the direct structural analogue of the resolving agent employed, and its pre-formed piperazinium cation enhances solubility of the substrate–resolving agent pair in the reaction medium, facilitating homogeneous processing .

Continuous resolution
Head-to-head
62% yield, >99% de with simultaneous epimerization
Reported process efficiency; dual resolution/epimerization function
Specific to piperazinecarboxylic acid substrate; scalability to verify
Continuous resolution Diastereomeric salt Piperazinecarboxylic acid

Thermal Stability Proxy: Decomposition and Melting Behaviour Relative to Inorganic Camphorsulfonate Salts

A defined melting point for piperazine 2-oxobornane-10-sulphonate is not reported across authoritative databases (LookChem lists melting point as N/A), suggesting either gradual decomposition before melting or amorphous character . In contrast, sodium camphorsulfonate exhibits a sharp melting/decomposition point at 193–195 °C, and ammonium camphorsulfonate at 238–242 °C . The parent camphorsulfonic acid melts with decomposition at 195–202 °C, while piperazine (free base) melts at 109–112 °C [1]. The absence of a defined melting point for the piperazine salt indicates that thermal behaviour is dominated by the lower-melting piperazine component, implying that the salt may soften or decompose at temperatures above ~110 °C, which is significantly lower than the inorganic salts. This thermal profile may be advantageous in applications where low-temperature melt-processing is required (e.g., ionic liquid formulations or hot-melt extrusion), but it precludes high-temperature drying or reactions above 110 °C without risk of decomposition.

Thermal stability
Class-level inference
Decomposes above ~110°C vs. Na⁺ salt 193–195°C
Lower thermal ceiling restricts high-temperature processing
No defined melting point reported; DSC confirmation recommended
Thermal stability Decomposition temperature Salt selection

Optimal Application Scenarios for Piperazine 2-Oxobornane-10-Sulphonate Based on Quantitative Differentiation Evidence


Single-Step Enantiomeric Resolution of Piperazine-Containing Pharmaceutical Intermediates

In the synthesis of enantiopure piperazine-based drug candidates (e.g., diarylpiperazine scaffolds for serotonin receptor modulation or CXCR3 antagonism), the piperazine camphorsulfonate salt is the resolving agent of choice because its pre-formed piperazinium cation establishes a direct ionic and hydrogen-bonding network with the piperazine substrate, driving crystallisation of a single diastereomer with up to 98% ee in one operation [1]. This eliminates the need for a second resolution step required by alternative chiral acids (e.g., tartaric acid), reducing solvent usage, processing time, and yield loss by approximately 50% compared to multi-step protocols [1].

Buffer-Free Formulation of pH-Sensitive Chiral Building Blocks

When working with acid- or base-sensitive chiral intermediates (e.g., N-Boc-piperazinecarboxylic acid derivatives or oxazolidinone auxiliaries), the near-neutral pH (~7.8) of aqueous 1:1 piperazine–CSA salt solutions provides a self-buffering environment without the need for phosphate, citrate, or Tris buffers that could complicate work-up or introduce chelating counterions [2]. This property is particularly valuable in enzymatic resolutions or in situ salt metathesis reactions where extraneous buffer salts could poison catalysts or interfere with crystallisation .

Continuous-Resolution Manufacturing of 2-(S)-Piperazinecarboxylic Acid

In the industrial-scale continuous resolution of 2-piperazinecarboxylic acid—a key intermediate for multiple APIs—the camphorsulfonate-based process simultaneously resolves and epimerises the unwanted enantiomer, achieving 62% isolated yield with >99% de [3]. The piperazine–CSA salt is the ideal reagent form for this process because it pre-loads the system with the piperazine counterion, enhancing substrate solubility and eliminating the need for a separate piperazine source . This consolidated reagent approach simplifies the process flow diagram and reduces the number of raw material specifications required for GMP production.

Hygroscopicity-Driven Rapid-Dissolution Formulations

For applications where rapid aqueous dissolution is critical—such as in diagnostic kit reagents, lyophilised biochemical assay components, or moisture-triggered release systems—the pronounced hygroscopicity of the piperazine salt (CRH below 50% RH) ensures rapid water uptake and dissolution . While this property mandates controlled-atmosphere storage (desiccated, inert gas), it also provides a functional advantage over the non-hygroscopic sodium salt in formulations where fast reconstitution kinetics are required .

Application
Selection Property
Validation Focus
Chiral resolution of piperazine racemates
Pre-formed diastereomeric salt pair
Enantiomeric excess and single-step yield
pH-sensitive intermediate handling
Self-buffering near-neutral pH
Substrate stability without added buffers
Continuous enantiomeric enrichment
Dual resolution/epimerization capability
Diastereomeric excess and process efficiency
Rapid-dissolution formulation
Hygroscopic water uptake
Reconstitution kinetics and storage conditions
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